Benzoxazolinate

Antitumor Antibiotic Enediyne Degradation Product

Benzoxazolinate is a rare bis-heterocyclic scaffold essential for DNA-interaction studies. Its experimentally quantified DNA binding constant (K ≈ 5.1 × 10⁵ M⁻¹) makes it an unmatched reference standard for calibrating biophysical instruments and validating DNA-targeting assays. Unlike anthranilate-based intercalators, benzoxazolinate engages minor-groove recognition with distinct geometry, enabling comparative mechanistic studies. As the minimal pharmacophore of lidamycin C-1027, it allows researchers to isolate DNA-damage mechanisms from enediyne warhead reactivity. Moreover, benzoxazolinate serves as a chemoinformatic probe for genome mining—its presence signals biosynthetic gene clusters across Proteobacteria and Firmicutes, accelerating discovery of benzobactin analogs. Secure authentic, high-purity benzoxazolinate for stringent SAR campaigns and intercalation research.

Molecular Formula C11H9NO5
Molecular Weight 235.19 g/mol
CAS No. 105897-30-1
Cat. No. B034429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazolinate
CAS105897-30-1
Synonyms3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
degradation product II-F3
Molecular FormulaC11H9NO5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)O
InChIInChI=1S/C11H9NO5/c1-5-10(13)12-9-7(11(14)15)3-6(16-2)4-8(9)17-5/h3-4H,1H2,2H3,(H,12,13)(H,14,15)
InChIKeyINZXOXPPCUXFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazolinate (CAS 105897-30-1) Procurement Guide: Core Specifications and Structural Identity


Benzoxazolinate (CAS 105897-30-1), systematically named 3,4-dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid, is a naturally occurring bis-heterocyclic benzoxazine derivative with molecular formula C11H9NO5 [1]. First identified as a degradation product of the enediyne antitumor antibiotic C-1027 (lidamycin), benzoxazolinate serves as a critical pharmacophore conferring DNA intercalation and protein interaction capabilities in several natural product families [2].

Why Benzoxazolinate Cannot Be Casually Substituted: Critical Differentiation from Benzoxazolinones and Benzoxazine Analogs


Benzoxazolinate possesses a unique bis-heterocyclic architecture combining a benzoxazine core with an exocyclic methylene and carboxylic acid moiety [1]. This specific substitution pattern fundamentally distinguishes it from common benzoxazolinone derivatives (e.g., BOA, MBOA) which lack the 5-carboxylic acid group essential for metal chelation and protein binding [2]. Furthermore, benzoxazolinate's demonstrated capacity for intercalative DNA binding with quantifiable affinity [3] is absent in simpler benzoxazine or benzoxazolinone scaffolds, precluding direct functional interchange in DNA-targeting or biosynthetic pathway investigations.

Benzoxazolinate Comparative Evidence: Quantified Differentiation in Bioactivity, DNA Binding, and Damage Pathway Modulation


Enhanced Bioactivity Relative to Parent Enediyne Chromophore C-1027

Benzoxazolinate, identified as degradation product II-F3, is documented to be biologically more active than the parent antitumor antibiotic C-1027 chromophore [1]. This observation derives from direct comparative assessment within the same experimental framework.

Antitumor Antibiotic Enediyne Degradation Product Structure-Activity Relationship

Quantified DNA Intercalation Affinity: Benzoxazolinate vs. Anthranilate Analog

The benzoxazolinate moiety of C-1027 confers intercalative DNA binding with a measured affinity constant K of approximately 5.1 × 10⁵ M⁻¹ for its aromatized derivative [1]. This binding constant provides a quantifiable benchmark differentiating benzoxazolinate from the structurally related anthranilate group of esperamicin A1, which was previously shown to intercalate in DNA [1]. While esperamicin A1 utilizes an N-(2-methoxyacrylyl)anthranilate moiety for DNA interaction, benzoxazolinate represents a bicyclic analogue with distinct binding geometry and affinity characteristics.

DNA Binding Intercalation Enediyne Chromophore Binding Constant

Modulation of DNA Damage Pathway: ICL vs. DSB Induction by Benzoxazolinate Modification

A single substitution to the benzoxazolinate moiety of the C-1027 chromophore (creating 7″-desmethyl-C-1027) shifts the predominant DNA damage type from double-strand breaks (DSBs) to interstrand cross-links (ICLs) [1]. This modification concomitantly alters the cellular damage response from ATM-dependent (characteristic of DSBs) to ATR-dependent (characteristic of ICLs) [1]. In contrast, modifications to the β-amino acid component of the same chromophore produce primarily DSBs and conventional ATM-dependent responses [1].

DNA Damage Interstrand Cross-Link Double-Strand Break ATR/ATM Signaling

Conserved Bis-Heterocyclic Pharmacophore Across Diverse Bacterial Taxa

Genome mining using a putative acyl AMP-ligase responsible for benzoxazolinate cyclization revealed that benzoxazolinate-containing natural products (benzobactins) are produced by diverse bacteria across Proteobacteria and Firmicutes [1]. The benzobactin gene cluster is widespread in entomopathogenic bacteria, with Pseudomonas chlororaphis producing various benzobactins via a synergistic two-gene system involving a serine hydroxymethyltransferase and NRPS architecture [1]. This biosynthetic prevalence contrasts with the historically narrow perception of benzoxazolinate as limited to C-1027-producing Streptomyces.

Biosynthetic Gene Cluster Genome Mining Natural Product Discovery Benzobactin

Cytotoxic Potency of Benzoxazolinate-Containing C-1027 Chromophore-V Relative to Clinical Anticancer Agents

C-1027 chromophore-V, which contains the benzoxazolinate moiety, exhibits IC50 values of 0.9 μM against breast carcinoma MDA-MB231 cells and 2.7 μM against colorectal carcinoma HCT-116 cells [1]. These values represent potency orders of magnitude greater than conventional chemotherapeutics: the parent antibiotic C-1027 demonstrates far greater cytotoxicity than doxorubicin, mitomycin C, and neocarzinostatin in comparative IC50 assessments [2].

Cytotoxicity IC50 Cancer Cell Lines Enediyne Antibiotic

Dual DNA-Apoprotein Binding Capacity: Benzoxazolinate as a Bifunctional Recognition Element

High-resolution NMR structural analysis of the C-1027 chromoprotein complex revealed that the benzoxazolinate moiety serves as a bifunctional binding element: it participates in DNA intercalation through its aromatic ring system while simultaneously engaging the carrier apoprotein through distinct molecular contacts [1]. The chromophore exhibits two distinct binding modes—one optimized for DNA recognition and another for apoprotein sequestration—with benzoxazolinate uniquely positioned at the interface of both interactions [1]. This dual recognition capacity is not observed with monofunctional intercalators (e.g., anthracyclines) or pure protein-binding small molecules.

Drug Delivery System Chromoprotein NMR Structure Protein-DNA Interaction

High-Impact Benzoxazolinate Procurement Applications: Validated Scenarios Based on Quantified Evidence


DNA Intercalation Probe Development and Minor Groove Binder Screening

The experimentally determined DNA binding constant (K ≈ 5.1 × 10⁵ M⁻¹) [1] establishes benzoxazolinate as a calibratable reference compound for developing and validating DNA intercalation assays. Researchers can utilize this quantified affinity benchmark to screen novel DNA-binding compounds or to calibrate biophysical instrumentation (e.g., surface plasmon resonance, isothermal titration calorimetry) for intercalator characterization. The distinct binding geometry compared to anthranilate-based intercalators [1] enables comparative mechanistic studies of minor groove recognition.

Enediyne Pharmacophore Dissection and Minimal Active Fragment Studies

The finding that benzoxazolinate exhibits greater biological activity than the parent C-1027 chromophore [1] validates its procurement for structure-activity relationship (SAR) campaigns focused on identifying the minimal enediyne pharmacophore. Researchers can use benzoxazolinate as a simplified scaffold to study DNA damage mechanisms without the confounding reactivity of the enediyne warhead, enabling cleaner dissection of binding versus cleavage contributions to cytotoxicity [2].

Genome Mining and Biosynthetic Gene Cluster Discovery in Non-Model Bacteria

The identification of widespread benzobactin gene clusters across Proteobacteria and Firmicutes [1] positions benzoxazolinate as a chemoinformatic probe for genome mining expeditions. Procurement of authentic benzoxazolinate standard enables LC-MS/MS-based screening of bacterial extracts for benzoxazolinate-containing natural products, facilitating the discovery of novel benzobactin analogs with potentially differentiated bioactivity profiles from diverse ecological niches.

ATR-Selective DNA Damage Response Pathway Activation Studies

The demonstrated capacity of benzoxazolinate modification to shift DNA damage from DSBs to ICLs with concomitant ATR pathway activation [1] supports procurement for cell signaling studies requiring selective engagement of the ATR-dependent DNA damage checkpoint. This property distinguishes benzoxazolinate-modified compounds from conventional radiomimetics that predominantly activate ATM signaling, offering a targeted tool for dissecting PIKK pathway crosstalk in cancer cell biology.

Technical Documentation Hub

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